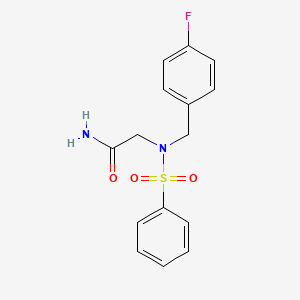
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FSB-Tos-Gly-NH~2~, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the family of glycine derivatives, and it has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves its interaction with the glycine receptor. Specifically, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ binds to a specific site on the glycine receptor, preventing the binding of glycine and thereby inhibiting the function of the receptor. This results in a decrease in the activity of neurons that are regulated by the glycine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ are primarily related to its interaction with the glycine receptor. By inhibiting the function of this receptor, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ can alter the activity of neurons that are regulated by glycine. This can have a variety of effects on physiological processes, including the regulation of muscle tone, the modulation of pain perception, and the regulation of respiratory function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in lab experiments is its selectivity for the glycine receptor. Because N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is a potent and selective antagonist of this receptor, it can be used to study the function of the glycine receptor without interfering with other neurotransmitter systems. However, one limitation of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is that it has a relatively short half-life in vivo, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research involving N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. One area of interest is the development of new compounds that are structurally similar to N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ but have improved pharmacokinetic properties. Another area of interest is the use of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ as a tool for studying the function of other neurotransmitter receptors that are structurally similar to the glycine receptor. Finally, there is interest in exploring the potential therapeutic applications of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in the treatment of neurological disorders such as epilepsy and chronic pain.
Méthodes De Synthèse
The synthesis method for N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves several steps. First, 4-fluorobenzylamine is reacted with p-toluenesulfonyl chloride to form the tosylate derivative. This compound is then reacted with glycine ethyl ester to form the N-protected glycine derivative. Finally, the N-protecting group is removed to yield N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. The overall yield of this process is approximately 50%.
Applications De Recherche Scientifique
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the glycine receptor. The glycine receptor is a neurotransmitter receptor that plays a critical role in the regulation of neuronal activity. N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been shown to be a potent and selective antagonist of the glycine receptor, making it an ideal tool for studying the function of this receptor.
Propriétés
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-13-8-6-12(7-9-13)10-18(11-15(17)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBNGBTMZEISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)





![3-(3-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5883215.png)

![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)


![N-[3-(4-morpholinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5883241.png)